molecular formula C10H8ClNO3 B13631546 6-(Furan-2-yl)pyridine-3-carboxylicacidhydrochloride

6-(Furan-2-yl)pyridine-3-carboxylicacidhydrochloride

Katalognummer: B13631546
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: RJCBKPJLGSSYLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride is an organic compound that features both furan and pyridine rings in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride typically involves the formation of the furan and pyridine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as palladium or copper salts to facilitate the coupling reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Types of Reactions:

    Oxidation: The furan ring in 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: Both the furan and pyridine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine, while nitration can be achieved using nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the pyridine ring can produce dihydropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

    6-(Furan-2-yl)-2,2’-bipyridine:

    2,5-Furandicarboxylic acid: Another furan derivative, known for its use in the production of bio-based polymers.

Uniqueness: 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride is unique due to the presence of both furan and pyridine rings, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C10H8ClNO3

Molekulargewicht

225.63 g/mol

IUPAC-Name

6-(furan-2-yl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H7NO3.ClH/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9;/h1-6H,(H,12,13);1H

InChI-Schlüssel

RJCBKPJLGSSYLI-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=NC=C(C=C2)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.